3-Methoxy-4-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

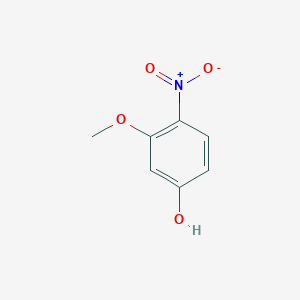

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQSACYMBGQMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512557 | |

| Record name | 3-Methoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16292-95-8 | |

| Record name | 3-Methoxy-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16292-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Methoxy-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-nitrophenol is an organic compound belonging to the nitrophenol class. It is characterized by a phenol ring substituted with a methoxy group (-OCH₃) at position 3 and a nitro group (-NO₂) at position 4. This compound typically appears as a yellow crystalline solid and sees use as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its chemical structure, featuring both electron-donating (methoxy) and electron-withdrawing (nitro) groups, imparts unique reactivity and potential for biological activity, making it a molecule of interest in medicinal chemistry.[1] Careful handling of this compound is necessary due to the potential toxicity and environmental concerns associated with nitrophenolic compounds.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 16292-95-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [2] |

| InChI | InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | [1] |

| InChIKey | VDQSACYMBGQMFC-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=CC(=C1)O)--INVALID-LINK--[O-] | [2] |

| Physical Properties | ||

| Physical Form | Solid | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point | 356.2 °C at 760 mmHg | [4] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |

| Acid-Base Properties | ||

| pKa | Data available in IUPAC Digitized pKa Dataset (specific value not retrieved) | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR spectra of this compound based on the analysis of related compounds such as 3-methoxyphenol can offer a useful reference. For 3-methoxyphenol, the aromatic protons appear in the range of δ 6.41-7.13 ppm, and the methoxy protons are observed at δ 3.77 ppm.[1] The carbons of the aromatic ring in 3-methoxyphenol show signals between δ 102.2 and 161.2 ppm, with the methoxy carbon at δ 55.3 ppm.[1] For this compound, the presence of the electron-withdrawing nitro group would be expected to shift the signals of adjacent protons and carbons downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on data for related compounds like 3-methyl-4-nitrophenol, the following vibrational modes can be anticipated[5]:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (hydrogen-bonded) | 3600 - 3200 (Strong, Broad) |

| Aromatic C-H stretch | 3100 - 3000 (Medium) |

| Asymmetric NO₂ stretch | 1550 - 1500 (Strong) |

| Symmetric NO₂ stretch | 1350 - 1300 (Strong) |

| Aromatic C=C stretch | 1600 - 1450 (Medium) |

| C-O stretch | 1260 - 1000 (Strong) |

| C-N stretch | 870 - 810 (Medium) |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the substituted phenol structure. Common fragmentation pathways for phenols include the loss of a hydrogen atom, a carbon monoxide molecule, or a formyl radical (HCO).[6] The presence of the methoxy and nitro groups will lead to additional characteristic fragmentation patterns.

UV-Vis Spectroscopy

The UV-Vis spectrum of nitrophenols is characterized by strong absorption bands. For instance, 4-nitrophenol exhibits an absorption maximum that shifts depending on the pH of the solution.[7] It is expected that this compound will also display characteristic absorption maxima in the UV-Vis region, which would be useful for its quantification.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitrophenols involves the nitration of the corresponding phenol. However, a detailed experimental protocol for the synthesis of this compound has not been specifically described in the retrieved results. General procedures for the ipso-hydroxylation of arylboronic acids to yield phenols involve reacting the arylboronic acid with hydrogen peroxide in a suitable solvent at room temperature.[1]

Analytical Methods

While a specific validated analytical method for this compound was not found, methods for the closely related compound 3-methyl-4-nitrophenol can be adapted.

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the quantification of 3-methyl-4-nitrophenol in biological samples has been developed and validated.[8] This method can serve as a starting point for developing a protocol for this compound.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio may need to be optimized.

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of this compound.

-

Sample Preparation: For biological samples, a liquid-liquid extraction step is typically employed to isolate the analyte.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of nitrophenols. Due to the polarity of these compounds, derivatization is often necessary to improve chromatographic performance.[9]

-

Derivatization: Silylation with an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to create a more volatile and thermally stable derivative.[9]

-

GC Conditions: A standard non-polar or semi-polar capillary column is typically used. The temperature program would need to be optimized for the separation of the derivatized analyte.

-

MS Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.[9]

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the searched literature detailing the involvement of this compound in any biological signaling pathways. However, a related compound, 3'-methoxy-4'-nitroflavone, has been shown to act as an antagonist of the aryl hydrocarbon receptor (AhR) and to attenuate TCDD-dependent regulation of growth factor signaling and apoptosis.[10] This suggests that nitrophenol derivatives may have the potential to interact with cellular signaling cascades.

Caption: General workflow for the analysis of this compound.

Safety Information

This compound is classified as harmful and an irritant. The following GHS hazard statements apply[2]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16292-95-8 [sigmaaldrich.com]

- 4. This compound | 16292-95-8 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. google.com [google.com]

- 7. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phmethods.net [phmethods.net]

- 9. benchchem.com [benchchem.com]

- 10. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Methoxy-4-nitrophenol (CAS No: 16292-95-8). The information is curated for professionals in research and development, with a focus on quantitative data, detailed experimental protocols, and the compound's relevance in biological systems and drug discovery.

Chemical Structure and Identification

This compound is an organic compound belonging to the nitrophenol class. Its structure features a benzene ring substituted with a hydroxyl group (-OH), a methoxy group (-OCH₃) at position 3, and a nitro group (-NO₂) at position 4.[1] This arrangement of functional groups imparts unique chemical and physical properties that make it a valuable intermediate in various chemical syntheses.

Molecular Formula: C₇H₇NO₄[1]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This compound typically appears as a yellow crystalline solid, with limited solubility in water but moderate solubility in organic solvents.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 16292-95-8 | [1][2] |

| Molecular Weight | 169.14 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

| Boiling Point | 356.2 °C at 760 mmHg | |

| Melting Point | Data not available. The isomer 2-methoxy-4-nitrophenol melts at 99-104 °C. | [3] |

| pKa | Listed in IUPAC Digitized pKa Dataset, but specific value not retrieved. Expected to be lower than phenol (9.98) due to the electron-withdrawing nitro group. For comparison, p-nitrophenol has a pKa of ~7.1. | [2][4] |

| Solubility | Limited in water; moderately soluble in organic solvents such as ethanol, methanol, acetone, and ethyl acetate. | [1] |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | - Ar-H: Three signals expected in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitro group will be the most deshielded. - -OCH₃: A singlet around δ 3.8-4.0 ppm. - -OH: A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Ar-C: Six signals expected. The carbon bearing the nitro group (C4) will be significantly deshielded, while the carbon with the hydroxyl group (C1) will also be downfield. The carbon attached to the methoxy group (C3) will be deshielded (~150-160 ppm). Aromatic carbons typically appear between δ 110-160 ppm. - -OCH₃: A signal around δ 55-60 ppm. |

| FT-IR (cm⁻¹) | - O-H stretch: Broad band around 3200-3500 cm⁻¹. - C-H stretch (aromatic): ~3000-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-3000 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. - N-O stretch (asymmetric): Strong band around 1500-1550 cm⁻¹. - N-O stretch (symmetric): Strong band around 1330-1370 cm⁻¹. - C-O stretch (aryl ether): ~1200-1275 cm⁻¹. |

| UV-Vis | Expected to have two primary absorption bands similar to other nitrophenols. One band around 270-280 nm and a second, broader band at a longer wavelength (~340-400 nm) extending into the visible region, which is responsible for its yellow color. |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic aromatic substitution of a fluorinated precursor.[5]

Reaction: 4-fluoro-2-methoxy-1-nitrobenzene → this compound

Materials:

-

4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

1N Sodium Hydroxide (NaOH) aqueous solution (2.0 eq)

-

1M Hydrochloric acid (HCl) aqueous solution

-

Ethyl acetate

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-fluoro-2-methoxy-1-nitrobenzene (e.g., 3.4 g, 19.9 mmol) in DMSO (40 mL) in a round-bottom flask.[5]

-

Add the 1N NaOH solution (40 mL, 40 mmol) to the flask.[5]

-

Heat the reaction mixture to 80°C and maintain for 20 hours with stirring.[5]

-

After 20 hours, cool the mixture to room temperature.

-

Carefully adjust the pH of the solution to ~5 using 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The resulting product is this compound, typically obtained as a light yellow solid (expected yield: ~95%).[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous component should be acidified, for example, with 0.1% phosphoric acid, to ensure the phenol is in its protonated state.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 30-35 °C

-

Detection Wavelength: Monitor at the absorbance maximum, expected around 340-400 nm. A DAD can be used to scan the full spectrum to confirm identity.

-

-

Analysis: Inject standards to create a calibration curve. Inject the unknown sample and quantify based on the peak area relative to the calibration curve. The retention time will be specific to the exact conditions and column used.

Applications in Drug Development and Biological Relevance

This compound and related nitrocatechol structures are important pharmacophores and intermediates in medicinal chemistry.

-

Intermediate for COMT Inhibitors: The core structure of this compound is closely related to that of Tolcapone , a potent inhibitor of Catechol-O-methyltransferase (COMT) used in the treatment of Parkinson's disease.[6][7][8] The synthesis of Tolcapone involves the nitration of a 4-hydroxy-3-methoxy-benzophenone derivative, highlighting the importance of this substitution pattern for achieving biological activity.[9]

-

Precursor for Bioactive Molecules: As a functionalized phenol, it can serve as a starting material for the synthesis of more complex molecules through reactions targeting the hydroxyl, nitro, or aromatic ring positions.

-

Analog for Biodegradation Studies: While data on this compound is scarce, the biodegradation of its close analog, 3-methyl-4-nitrophenol (3M4NP), has been extensively studied in bacteria such as Burkholderia sp. strain SJ98.[10][11] This provides a valuable model for understanding the enzymatic degradation of substituted nitrophenols in the environment.

Microbial Degradation Pathway (Analog-Based)

The degradation of the related compound 3-methyl-4-nitrophenol in Burkholderia sp. offers a logical pathway that can be investigated for this compound. The process is initiated by an oxidative denitrification followed by reduction.[10][11]

Caption: Proposed biodegradation pathway for this compound based on its analog.

References

- 1. CAS 16292-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Development of a Novel One-Pot Process for the Synthesis of Tolcapone – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2014147464A2 - Novel process for the preparation of tolcapone - Google Patents [patents.google.com]

- 10. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 11. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-4-nitrophenol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for 3-Methoxy-4-nitrophenol (CAS No: 16292-95-8). Intended for researchers, scientists, and professionals in drug development, this document consolidates key data to facilitate its application in scientific research.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is characterized by the presence of a methoxy group and a nitro group on a phenol backbone, which contribute to its specific chemical reactivity and physical properties. It demonstrates moderate solubility in organic solvents and has limited solubility in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16292-95-8 | [1][3][4] |

| Molecular Formula | C₇H₇NO₄ | [1][3] |

| Molecular Weight | 169.14 g/mol | [4][5] |

| Physical Form | Solid | [4][5] |

| Appearance | Yellow crystalline solid | [1][2] |

| Boiling Point | 356.2 °C at 760 mmHg | [5] |

| Storage Temperature | Room Temperature | [5] |

| InChI Key | VDQSACYMBGQMFC-UHFFFAOYSA-N | [3][5] |

| SMILES | COC1=C(C=CC(=C1)O)--INVALID-LINK--[O-] | [3] |

Spectral Data

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to determine the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups.[6]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with sodium hydroxide.[1]

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-methoxy-1-nitrobenzene (19.9 mmol) in dimethyl sulfoxide (DMSO) (40 mL).

-

Addition of Base: Add a 1N aqueous solution of sodium hydroxide (NaOH) (40 mL, 40 mmol) to the reaction mixture.

-

Heating: Heat the reaction mixture at 80°C for 20 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Adjust the pH of the solution to 5 using an aqueous hydrochloric acid (HCl) solution.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over magnesium sulfate (MgSO₄).

-

-

Isolation: Concentrate the dried organic extract to obtain this compound as a light yellow solid. This procedure has been reported to yield approximately 95% of the product.[1]

Diagram 1: Synthesis Workflow for this compound

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of nitrophenols. While a specific protocol for this compound is not detailed in the provided search results, a general approach for related compounds can be adapted. For instance, a reversed-phase HPLC method with UV detection is commonly employed for the analysis of nitrophenols.

Biological Activity and Applications in Drug Development

This compound has been noted for exhibiting biological activities that may be of interest in medicinal chemistry.[1][2] Aromatic nitro compounds are a significant class of molecules in drug discovery and are found in various therapeutic agents.[7] While specific signaling pathways for this compound are not well-documented, related compounds have been studied for their toxicological effects and mechanisms of action. For example, 3-Methyl-4-nitrophenol, a structurally similar compound, has been shown to induce apoptosis and affect cell cycle regulation in mouse ovarian cells.[8] These effects were linked to the increased expression of cell cycle inhibitors p21 and p27, and a decrease in Cyclin D2.[8]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound to fully understand its potential in drug development.

Diagram 2: Hypothetical Cellular Response to a Nitrophenol Compound

Caption: A potential mechanism of action for a nitrophenol compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 16292-95-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 16292-95-8 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 3-Methoxy-4-nitrophenol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Methoxy-4-nitrophenol (CAS No. 16292-95-8), a key intermediate in the pharmaceutical and dye industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource on its solubility in aqueous and organic media.

Executive Summary

This compound, a yellow crystalline solid, exhibits limited solubility in water and moderate solubility in common organic solvents.[1] Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining standardized testing protocols and the behavior of structurally similar compounds, we can establish a reliable framework for its application in various solvent systems. This guide outlines these methodologies, presents comparative solubility data, and provides a visual workflow for solubility determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₄ | [1] |

| Molecular Weight | 169.13 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Water Solubility | Limited (Quantitative data not available) | [1] |

| Organic Solvent Solubility | Moderate (Quantitative data not available) | [1] |

Solubility Data

Table 1: Comparative Solubility of 4-Nitrophenol

| Solvent | Solubility ( g/100 mL) at Room Temperature |

| Water | ~0.5 |

| Ethanol | Soluble |

| Acetone | Soluble |

Note: This data is for 4-nitrophenol and should be used as a qualitative indicator for the expected solubility of this compound.

Experimental Protocols for Solubility Determination

To obtain precise and reproducible solubility data for this compound, standardized experimental protocols are essential. The following sections detail the methodologies for determining its solubility in both water and organic solvents.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, provides a standardized method for determining the water solubility of chemical substances.[2][3][4][5] This method is crucial for environmental fate assessment and regulatory purposes.

Principle: The guideline describes two primary methods: the Column Elution Method and the Flask Method. The choice of method depends on the expected solubility of the substance.

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of this compound is added to a flask containing deionized water.

-

The flask is agitated at a controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophoric nature of the nitro-aromatic compound.

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with an excess of this compound.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions, and the concentration of the dissolved substance is measured until a plateau is reached, indicating saturation.

-

Organic Solvent Solubility Determination

A general procedure for determining the solubility of an organic compound in an organic solvent involves the preparation of a saturated solution followed by quantitative analysis.

Procedure:

-

Place a known, excess amount of this compound into a vial.

-

Add a measured volume of the desired organic solvent (e.g., ethanol, methanol, acetone).

-

Seal the vial and agitate it at a constant temperature until equilibrium is achieved. This can be facilitated by using a mechanical shaker or magnetic stirrer in a temperature-controlled bath.

-

Allow any undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

-

Calculate the original solubility in the organic solvent, expressed in units such as g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a robust framework for its determination and application. By employing standardized methodologies such as the OECD Guideline 105 for water solubility and established protocols for organic solvents, researchers can generate reliable data essential for process development, formulation, and risk assessment. The provided comparative data for 4-nitrophenol serves as a useful, albeit qualitative, reference point. The experimental workflow outlined herein offers a clear path for laboratories to establish the precise solubility parameters of this important chemical compound.

References

3-Methoxy-4-nitrophenol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methoxy-4-nitrophenol: Melting and Boiling Points

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of this compound, a key organic intermediate. Our focus is on the fundamental physicochemical properties of its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both established data and detailed protocols for empirical verification.

Compound Overview: this compound

This compound (CAS No. 16292-95-8) is an aromatic organic compound characterized by a phenol ring substituted with both a methoxy (-OCH₃) group and a nitro (-NO₂) group.[1] This substitution pattern imparts unique chemical reactivity, making it a valuable precursor in the synthesis of dyes and pharmaceutical agents.[1] Typically appearing as a yellow crystalline solid, its physical properties are crucial for its handling, purification, and application in further synthetic steps.[1]

Molecular Structure and Key Identifiers

-

IUPAC Name: this compound[2]

-

Synonyms: 4-Nitro-3-methoxyphenol, Phenol, 3-methoxy-4-nitro-[2]

-

Molecular Weight: 169.13 g/mol [2]

Core Physicochemical Properties

The melting and boiling points are critical indicators of a compound's purity and identity. The values for this compound are summarized below. It is important to note that the boiling point is determined at standard atmospheric pressure.

| Property | Value | Source |

| Melting Point | Not explicitly found in search results; related isomer 2-methoxy-4-nitrophenol melts at 99-104 °C | [8] |

| Boiling Point | 356.2 °C at 760 mmHg | [5] |

| Physical Form | Solid | [3] |

| Appearance | Yellow crystalline solid | [1] |

Note: While a specific experimental melting point for this compound was not located in the provided search results, the protocol for its determination is standard. The melting point of its isomer, 2-methoxy-4-nitrophenol, is provided for context.

The Science of Phase Transitions: Melting and Boiling Points

The melting point of a solid is the temperature at which it transitions into a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.0 °C).[9] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[9] Therefore, melting point determination is a fundamental technique for both identification and purity assessment.[10]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to rapidly vaporize.[11] This property is highly dependent on intermolecular forces; stronger forces result in a higher boiling point. The functional groups on this compound—hydroxyl (-OH), nitro (-NO₂), and methoxy (-OCH₃)—allow for hydrogen bonding and strong dipole-dipole interactions, contributing to its relatively high boiling point.

Experimental Determination Protocols

The following protocols represent self-validating systems for determining the melting and boiling points of this compound. The rationale behind each step is explained to ensure technical accuracy and reproducibility.

Protocol: Melting Point Determination (Capillary Method)

This method is the most common technique for determining the melting point of a solid organic compound.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a porous plate or watch glass. Finely powder the sample with a spatula to ensure uniform packing and heat transfer.[12]

-

Capillary Tube Loading: Take a capillary tube sealed at one end. Push the open end into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until the sample fills 1-2 mm of the tube's height.[9]

-

Apparatus Setup: Attach the capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer bulb.[9] Insert this assembly into a melting point apparatus (e.g., a Thiele tube filled with mineral oil or a digital melting point device).[12]

-

Heating and Observation: Heat the apparatus gently. The heating rate should be rapid initially but slowed to 1-2 °C per minute as the temperature approaches the expected melting point. A slow rate is critical for thermal equilibrium between the sample, heating medium, and thermometer.

-

Data Recording: Record the temperature range from the point at which the first drop of liquid appears (T₁) to the temperature at which the entire sample has completely melted (T₂). This T₁-T₂ is the melting range. For a pure compound, this range should be narrow.

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Boiling Point Determination (Siwoloboff Method)

This micro-scale method is ideal when only a small quantity of the substance is available.

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Place the assembly in a Thiele tube filled with a high-boiling liquid like mineral oil.[11]

-

Heating: Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[11]

-

Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the sample's vapor has displaced all the air.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The moment the bubbling stops and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact point; this is the boiling point.[11]

Caption: Workflow for Micro-scale Boiling Point Determination.

Safety and Thermal Stability

As a nitrophenol derivative, this compound requires careful handling.

-

Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should occur in a well-ventilated fume hood.

-

Thermal Stability: Nitrophenolic compounds can be thermally unstable.[13] When heated, especially to decomposition, they may emit toxic fumes of nitrogen oxides.[14] Exothermic decomposition can lead to a rapid and dangerous increase in pressure.[14] Therefore, heating should always be performed with caution, behind a safety shield, and with an understanding of the compound's potential thermal hazards.

Conclusion

The melting and boiling points are foundational parameters in the characterization of this compound. A boiling point of 356.2 °C has been established. Adherence to the detailed experimental protocols outlined in this guide will enable researchers to reliably verify these properties, assess compound purity, and ensure safe handling in the laboratory. The principles of intermolecular forces and the impact of impurities are key to interpreting these physical constants correctly, reinforcing the bridge between molecular structure and macroscopic properties.

References

- 1. CAS 16292-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16292-95-8 [sigmaaldrich.com]

- 4. This compound - C7H7NO4 | CSSB00000723347 [chem-space.com]

- 5. This compound | 16292-95-8 [sigmaaldrich.com]

- 6. This compound | 16292-95-8 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. athabascau.ca [athabascau.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. davjalandhar.com [davjalandhar.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Critical Role of pKa in Molecular Science

An In-Depth Technical Guide to the Predicted pKa of 3-Methoxy-4-nitrophenol

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the tendency of a molecule to ionize by donating a proton.[1][2] In the realms of drug discovery, materials science, and analytical chemistry, a compound's pKa value is of paramount importance as it governs critical properties such as aqueous solubility, membrane permeability, protein binding, and chemical reactivity.[3][4] For active pharmaceutical ingredients (APIs), the ionization state, dictated by pKa, directly influences absorption, distribution, metabolism, and excretion (ADME) profiles within biological systems.[3][5]

This guide provides a comprehensive analysis of the predicted pKa of this compound, a substituted phenol of interest in chemical synthesis and medicinal chemistry. We will deconstruct the structural and electronic factors that determine its acidity, explore robust computational prediction methodologies, and detail the experimental protocols required for empirical validation. This document is intended for researchers and drug development professionals seeking a deeper understanding of how to predict and rationalize the ionization behavior of complex organic molecules.

Theoretical Framework: Deconstructing Substituent Effects on Phenolic Acidity

The acidity of a phenol is defined by the stability of its corresponding phenoxide conjugate base. Phenol itself is a weak acid with a pKa of approximately 10.[6][7][8] This acidity is significantly greater than that of aliphatic alcohols (pKa ≈ 16-18) because the negative charge of the phenoxide ion is stabilized through resonance delocalization into the aromatic ring.[8][9][10][11] The introduction of substituents onto the benzene ring can dramatically alter this acidity by either further stabilizing or destabilizing the phenoxide ion.[8][12]

-

Electron-Withdrawing Groups (EWGs): These groups increase acidity (lower pKa) by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[8][11]

-

Electron-Donating Groups (EDGs): These groups decrease acidity (raise pKa) by concentrating the negative charge on the oxygen, destabilizing the phenoxide ion.[11][12]

In this compound, two substituents modulate the acidity of the hydroxyl proton: a nitro group (-NO₂) at the para position and a methoxy group (-OCH₃) at the meta position.

-

The Para-Nitro Group: The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a profound resonance effect (-M). When positioned para to the hydroxyl group, it provides extensive delocalization of the phenoxide's negative charge, as seen in the case of 4-nitrophenol, which is significantly more acidic (pKa ≈ 7.15) than phenol.[13][14][15][16] This stabilization is the dominant factor influencing the acidity of nitrophenols.[10]

-

The Meta-Methoxy Group: The methoxy group exhibits a dual electronic nature. It has an electron-donating resonance effect (+M) and an electron-withdrawing inductive effect (-I). When placed at the meta position, its resonance effect cannot extend to the phenoxide oxygen. Therefore, its primary influence is a weak, electron-withdrawing inductive effect, which slightly increases the acidity of the phenol. For example, 3-methoxyphenol has a pKa of approximately 9.65, making it slightly more acidic than phenol (pKa ≈ 10.0).[17][18][19]

Combined Effect in this compound: The overall acidity of this compound is determined by the additive effects of these substituents. The powerful resonance stabilization from the para-nitro group will be the primary driver of acidity. The meta-methoxy group will contribute an additional, albeit smaller, inductive electron-withdrawing effect, further stabilizing the conjugate base. Therefore, it is predicted that this compound will be more acidic (have a lower pKa) than 4-nitrophenol (pKa ≈ 7.15) .

Caption: Electronic influence of substituents on the acidity of this compound.

Computational Prediction of pKa

Computational chemistry provides powerful in silico tools for estimating pKa values before a compound is synthesized.[20][21] These methods are broadly categorized into quantum mechanical and QSPR-based approaches.

Quantum Mechanical (QM) Methods

First-principles QM methods, particularly those based on Density Functional Theory (DFT), can predict pKa by calculating the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent.[20][21][22][23] The "direct approach" involves calculating the free energies of the protonated (HA) and deprotonated (A⁻) species in solution.

Accurate prediction requires sophisticated models that account for solvent effects. This is typically achieved with a "cluster-continuum" model, where the molecule interacts with a few explicit solvent molecules (e.g., water) within a polarizable continuum model (PCM) or a solvation model based on density (SMD) that represents the bulk solvent.[20][24][25][26] Studies have shown that including at least two explicit water molecules can significantly improve the accuracy of pKa predictions for phenols.[20][21][22][26]

Caption: A generalized workflow for pKa prediction using quantum mechanical methods.

Quantitative Structure-Property Relationship (QSPR) Methods

QSPR models are data-driven, machine-learning approaches that correlate calculated molecular descriptors with experimentally determined pKa values.[2] Commercial software packages like ACD/Labs Percepta and ChemAxon MarvinSketch utilize large internal databases of experimental pKa values to build these predictive models.[27][28][29][30] These tools use fragment-based approaches and Hammett-type equations to rapidly estimate pKa for novel structures based on similarities to compounds in their training sets.[29]

Predicted pKa Values

| Compound | Experimental pKa | Rationale |

| Phenol | ~10.0[6][8][32] | Baseline acidity. |

| 3-Methoxyphenol | ~9.65[17][18] | Weak inductive (-I) effect from meta-OCH₃ increases acidity slightly. |

| 4-Nitrophenol | ~7.15[13][14][15][33] | Strong resonance (-M) and inductive (-I) effects from para-NO₂ greatly increase acidity. |

| This compound | ~6.9 (Predicted) | Strong -M, -I effects from para-NO₂ plus a weak -I effect from meta-OCH₃. Expected to be slightly more acidic than 4-nitrophenol. |

Experimental Determination of pKa

Computational predictions, while valuable, require experimental validation for confirmation in a research or regulatory setting. The two most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[34]

Method 1: Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally.[34][35] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the acid has been neutralized (pH = pKa).[35][36]

-

System Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[36][37]

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM). To ensure solubility and maintain a consistent environment, a co-solvent like methanol or DMSO may be used, but the final pKa must be extrapolated back to aqueous conditions. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[36]

-

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[36][37]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and begin adding a standardized, carbonate-free strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[36]

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, which can be determined from the first derivative of the titration curve (identifying the inflection point).

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization site, causing a change in the UV-Vis absorbance spectrum upon protonation or deprotonation.[38][39] this compound is an excellent candidate due to the distinct color change associated with the ionization of the nitrophenol moiety (colorless/pale yellow in acidic form, intense yellow in basic form).[15][33]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 5.5 to 8.5 in 0.2-0.3 pH unit increments). Maintain a constant ionic strength across all buffers.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).[39]

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution in a series of cuvettes or a 96-well microplate to achieve the same final analyte concentration.[39]

-

Spectral Acquisition: Record the full UV-Vis absorbance spectrum (e.g., 250-500 nm) for the analyte in each buffer solution.[39]

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated species.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivative) to determine the pKa, which corresponds to the pH at the inflection point of the curve.[3][38]

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Conclusion

The pKa of this compound is predicted to be approximately 6.9, making it a moderately strong acid for a phenol. This acidity is primarily dictated by the powerful electron-withdrawing and resonance-stabilizing effects of the para-nitro group, with a minor additional acidifying contribution from the inductive effect of the meta-methoxy group. This prediction is grounded in a firm theoretical understanding of substituent effects and can be robustly estimated using modern computational chemistry software. For definitive characterization, especially in regulated environments such as drug development, this predicted value should be confirmed using established experimental techniques like potentiometric titration or UV-Vis spectrophotometry. This integrated approach of theoretical analysis, computational prediction, and experimental validation provides the highest level of scientific integrity and confidence in determining this crucial molecular property.

References

- 1. prezi.com [prezi.com]

- 2. acdlabs.com [acdlabs.com]

- 3. ijper.org [ijper.org]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. mt.com [mt.com]

- 6. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. webqc.org [webqc.org]

- 15. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 16. borbasgroup.com [borbasgroup.com]

- 17. 3-Methoxyphenol CAS#: 150-19-6 [m.chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

- 19. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]

- 20. mdpi.com [mdpi.com]

- 21. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. media.neliti.com [media.neliti.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. acdlabs.com [acdlabs.com]

- 29. acdlabs.com [acdlabs.com]

- 30. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 31. This compound | C7H7NO4 | CID 12900532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. 4-Nitrophenol [chemeurope.com]

- 34. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 35. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 36. creative-bioarray.com [creative-bioarray.com]

- 37. dergipark.org.tr [dergipark.org.tr]

- 38. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 39. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Methoxy-4-nitrophenol

Introduction

3-Methoxy-4-nitrophenol is a nitrophenol derivative with the chemical formula C₇H₇NO₄.[1][2] This compound, appearing as a yellow crystalline solid, serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and dyes.[1] A thorough understanding of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the elucidation and confirmation of the structure of this compound.

This in-depth technical guide provides a comprehensive overview of the spectral data of this compound. It is designed for researchers, scientists, and professionals in drug development, offering not just data, but also the underlying scientific principles and methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopy

The molecular structure of this compound, with a methoxy group and a nitro group attached to a phenol ring, gives rise to a unique spectral signature.[1] The following sections will delve into the details of its NMR, IR, and Mass spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, we expect to see distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group and the electron-donating effects of the hydroxyl and methoxy groups significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically employed.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Data (Predicted):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.8 | d | ~2.0 |

| H-5 | ~7.2 | dd | ~8.5, 2.0 |

| H-6 | ~7.0 | d | ~8.5 |

| -OCH₃ | ~3.9 | s | - |

| -OH | Variable | br s | - |

Interpretation of the ¹H NMR Spectrum:

-

The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring.

-

The proton at the H-2 position is expected to be the most downfield due to the deshielding effects of the adjacent nitro group and the methoxy group. It should appear as a doublet with a small coupling constant from the meta-coupling with H-5.

-

The H-5 proton will likely appear as a doublet of doublets due to ortho-coupling with H-6 and meta-coupling with H-2.

-

The H-6 proton should be a doublet due to ortho-coupling with H-5.

-

The methoxy group protons will appear as a sharp singlet, typically around 3.9 ppm.

-

The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is used to simplify the spectrum, resulting in a single line for each unique carbon atom. A larger number of scans is necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Spectral Data (Predicted):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (-OH) | ~150 |

| C-2 | ~110 |

| C-3 (-OCH₃) | ~155 |

| C-4 (-NO₂) | ~140 |

| C-5 | ~125 |

| C-6 | ~115 |

| -OCH₃ | ~56 |

Interpretation of the ¹³C NMR Spectrum:

-

The spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

-

The carbons attached to the electronegative oxygen and nitro groups (C-1, C-3, and C-4) will be the most downfield.

-

The carbon of the methoxy group will appear as a sharp signal in the upfield region.

-

The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3500-3200 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (alkane) | 3000-2850 | Medium |

| N=O stretch (asymmetric) | 1550-1500 | Strong |

| N=O stretch (symmetric) | 1350-1300 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (aryl ether) | 1275-1200 | Strong |

| C-O stretch (phenol) | 1250-1180 | Strong |

Interpretation of the IR Spectrum:

-

A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group of the phenol.

-

Strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, respectively.

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Strong bands in the 1275-1180 cm⁻¹ region correspond to the C-O stretching vibrations of the aryl ether and the phenolic hydroxyl group.

For comparison, the IR spectrum of the isomeric 2-Methoxy-4-nitrophenol (4-Nitroguaiacol) shows similar characteristic peaks.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the ion intensity versus the m/z ratio.

Expected Mass Spectrometry Data:

The exact mass of this compound is 169.0375 g/mol .[2] The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

Predicted Mass Spectrometry Data:

| Ion | m/z |

| [M+H]⁺ | 170.0448 |

| [M+Na]⁺ | 192.0267 |

| [M-H]⁻ | 168.0302 |

Data obtained from predicted values.[4]

Interpretation of the Mass Spectrum:

-

The molecular ion peak will be observed at m/z 169 in an EI spectrum.

-

Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (mass 46) and NO (mass 30).

-

Fragmentation of the methoxy group can lead to the loss of a methyl radical (CH₃, mass 15) or formaldehyde (CH₂O, mass 30).

-

The fragmentation pattern of the isomer 2-Methoxy-4-nitrophenol in the NIST database can serve as a useful reference for predicting the fragmentation of this compound.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation and confirmation of this compound. This guide has outlined the expected spectral data and provided a framework for its acquisition and interpretation. By understanding the principles behind these techniques and how they apply to the specific structure of this compound, researchers and scientists can confidently characterize this important chemical intermediate.

References

An In-depth Technical Guide to 3-Methoxy-4-nitrophenol

This technical guide provides a comprehensive overview of 3-Methoxy-4-nitrophenol, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, and available toxicological data, presented in a structured format for clarity and ease of comparison.

Chemical Identity and Synonyms

This compound is a substituted aromatic compound. A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate cross-referencing in research and publications.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 16292-95-8 | PubChem[1] |

| Molecular Formula | C7H7NO4 | PubChem[1] |

| Molecular Weight | 169.13 g/mol | PubChem[1] |

| InChI | InChI=1S/C7H7NO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | PubChem[1] |

| InChIKey | VDQSACYMBGQMFC-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC1=C(C=CC(=C1)O)--INVALID-LINK--[O-] | PubChem[1] |

| Depositor-Supplied Synonyms | 3-Methoxy-4-nitro-phenol | PubChem[1] |

| 4-Nitro-3-methoxyphenol | PubChem[1] | |

| Phenol, 3-methoxy-4-nitro- | PubChem[1] | |

| AKOS005263951 | PubChem[1] | |

| CS-W001464 | PubChem[1] | |

| DB-011213 | PubChem[1] | |

| DTXSID00512557 | PubChem[1] | |

| EN300-189914 | PubChem[1] | |

| F078923 | PubChem[1] | |

| GS-4372 | PubChem[1] | |

| MFCD11840329 | PubChem[1] | |

| NS00133002 | PubChem[1] | |

| SCHEMBL224904 | PubChem[1] | |

| SY103850 | PubChem[1] | |

| Z1255387801 | PubChem[1] |

Physicochemical Properties

| Property | Value | Source |

| Physical Description | Typically appears as a yellow crystalline solid. | CymitQuimica[2] |

| Solubility | Moderately soluble in organic solvents and has limited solubility in water. | CymitQuimica[2] |

| Boiling Point | 356.2 °C at 760 mmHg | Sigma-Aldrich[3] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[3] |

Synthesis of this compound

Experimental Protocol: Synthesis from 4-fluoro-2-methoxy-1-nitrobenzene

A detailed protocol for the synthesis of this compound is provided below.[4]

Materials:

-

4-fluoro-2-methoxy-1-nitrobenzene

-

Dimethyl sulfoxide (DMSO)

-

1N Sodium hydroxide (NaOH) aqueous solution

-

Hydrochloric acid (HCl) aqueous solution

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3.4 g (19.9 mmol) of 4-fluoro-2-methoxy-1-nitrobenzene in 40 mL of DMSO.

-

Add 40 mL (40 mmol) of a 1N aqueous solution of NaOH to the reaction mixture.

-

Heat the reaction mixture at 80°C for 20 hours.

-

Cool the mixture to room temperature.

-

Adjust the pH of the solution to 5 using an aqueous HCl solution.

-

Extract the mixture three times with ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic extract over MgSO₄.

-

Concentrate the solution to yield this compound as a light yellow solid (3.2 g, 95% yield).[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Biological Activity and Toxicology

Direct experimental data on the biological activity and toxicology of this compound are limited in publicly available literature. However, information on related nitrophenol compounds can provide some insights into its potential effects. It is important to note that the data for related compounds should be interpreted with caution as the specific methoxy substituent can alter the biological and toxicological profile.

General Toxicity of Nitrophenols

Nitrophenols, as a class of compounds, are known to have potential toxicity.[2] The primary metabolic pathway for 4-nitrophenol involves conjugation to form glucuronide or sulfate conjugates, as well as reduction or oxidation.[5]

Toxicological Data for the Related Compound 3-Methyl-4-nitrophenol

The following table summarizes toxicological data for the structurally similar compound, 3-Methyl-4-nitrophenol. This data is provided for reference and to guide potential toxicological assessments of this compound.

| Study Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat (Male) | Oral | LD50 | 2300 mg/kg | Benchchem[6] |

| Acute Oral Toxicity | Rat (Female) | Oral | LD50 | 1200 mg/kg | Benchchem[6] |

| 6-Month Repeated Dose Toxicity | Rat (Both Sexes) | Oral | NOEL | 500 ppm (30.7 mg/kg/day) | SIDS UNEP[1] |

| Reproductive Toxicity | Rat | Oral | NOEL | 300 mg/kg/day | SIDS UNEP[1] |

| Genotoxicity (in vitro) | - | - | Chromosomal Aberration Test | Positive with metabolic activation | SIDS UNEP[1] |

Potential Metabolic Pathway

A specific metabolic pathway for this compound has not been detailed in the available literature. However, based on the metabolism of other nitrophenols, a plausible metabolic fate can be proposed. The metabolism of benzene, 1-methoxy-4-nitro-, predominantly forms 4-nitrophenol through the conversion of the methoxy group to a hydroxyl group. A similar O-demethylation could be an initial step for this compound.

The following diagram illustrates a hypothetical metabolic pathway.

Experimental Workflow for Analysis

The analysis of this compound in biological or environmental samples would likely follow a standard analytical chemistry workflow.

Conclusion

This compound is a well-defined chemical entity with established synthesis protocols. While it is utilized as an intermediate in the chemical industry, comprehensive data on its biological activities and specific signaling pathway interactions are not extensively available in the public domain. The toxicological information on the related compound, 3-Methyl-4-nitrophenol, suggests that further investigation into the safety profile of this compound is warranted. The hypothetical metabolic pathway and analytical workflow presented in this guide provide a framework for future research in this area. Researchers are encouraged to conduct further studies to elucidate the pharmacological and toxicological properties of this compound.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. The aryl hydrocarbon receptor antagonist, 3'methoxy-4'nitroflavone, attenuates 2,3,7,8-tetrachlorodibenzo-p-dioxin-dependent regulation of growth factor signaling and apoptosis in the MCF-10A cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. benchchem.com [benchchem.com]

3-Methoxy-4-nitrophenol: An Examination of Its Biological Activities Reveals a Gap in Current Research

Despite its availability as a commercial chemical, a comprehensive review of scientific literature reveals a significant lack of research into the specific biological activities of 3-Methoxy-4-nitrophenol. While its structural similarity to other phenolic and nitroaromatic compounds suggests potential for biological effects, dedicated studies to elucidate its enzyme inhibitory, antioxidant, antimicrobial, or cell signaling modulation properties are currently absent from published research.

This compound is an organic compound characterized by a phenol ring substituted with a methoxy group at the third position and a nitro group at the fourth position. While it is utilized as an intermediate in chemical synthesis, its intrinsic biological profile remains largely unexplored.[1] This technical overview aims to summarize the current state of knowledge and highlight the significant gaps in the scientific understanding of this molecule's potential interactions with biological systems.

Absence of Quantitative Biological Data

A thorough search of scientific databases for quantitative data on the biological activities of this compound, such as IC50 values for enzyme inhibition or Minimum Inhibitory Concentrations (MIC) for antimicrobial effects, yielded no specific results. This indicates that the compound has likely not been a primary focus of large-scale screening efforts or targeted research initiatives aimed at discovering new bioactive molecules.

While studies on related compounds offer some context, it is crucial to note that small changes in chemical structure can lead to significant differences in biological activity. Therefore, direct extrapolation of data from other methoxyphenols or nitrophenols to this compound is not scientifically valid without experimental confirmation.

Potential Areas for Future Investigation

Based on the activities of structurally related compounds, several avenues of research for this compound could be of interest to the scientific community.

Enzyme Inhibition

Phenolic compounds are well-known inhibitors of various enzymes. For instance, studies on other nitrophenol derivatives have explored their inhibitory effects on enzymes like cytochrome P450.[2] Future research could investigate whether this compound exhibits similar inhibitory properties against a panel of clinically relevant enzymes.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature associated with antioxidant activity, acting as a hydrogen donor to neutralize free radicals. Numerous studies have quantified the antioxidant potential of various phenolic compounds.[3][4][5] Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays could be employed to determine if this compound possesses antioxidant capabilities.

Antimicrobial Activity

Nitroaromatic compounds have a long history in antimicrobial drug discovery. The antimicrobial potential of various substituted phenols and their derivatives has also been documented, with studies often reporting MIC values against a range of bacterial and fungal strains.[6][7] Investigating the antimicrobial spectrum of this compound against pathogenic microorganisms could be a valuable area of study.

Cell Signaling Pathways

Complex molecules containing methoxy and nitro functional groups have been shown to modulate cellular signaling pathways. For example, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene have been found to suppress inflammatory responses by inactivating the MAPK and NF-κB signaling pathways.[8] Another compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, has been shown to alleviate inflammatory responses through the inhibition of STAT3 phosphorylation.[9] While these molecules are structurally distinct from this compound, these findings suggest that it could be worthwhile to screen for effects on key signaling cascades in various cell-based models.

Conclusion

References

- 1. CAS 16292-95-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajopred.com [ajopred.com]

- 5. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Safety and Hazard Profile of 3-Methoxy-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a certified Safety Data Sheet (SDS). Users should consult the official SDS from their supplier before handling this chemical.

Executive Summary

Chemical Identification and Physical Properties

Proper identification and understanding of the physical characteristics of a substance are foundational to its safe handling. 3-Methoxy-4-nitrophenol is typically a yellow crystalline solid.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 16292-95-8 | [1][3][4] |

| Molecular Formula | C₇H₇NO₄ | [1][3] |

| Molecular Weight | 169.13 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1][4][5] |

| Boiling Point | 356.2°C at 760 mmHg | [4][5] |

| Storage Temperature | Room Temperature | [4][5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.[3][4]

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |